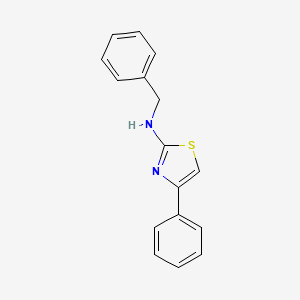

2-Benzylamino-4-phenylthiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15087-97-5 |

|---|---|

Molecular Formula |

C16H14N2S |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

N-benzyl-4-phenyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C16H14N2S/c1-3-7-13(8-4-1)11-17-16-18-15(12-19-16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18) |

InChI Key |

GJRJECJQBNZINV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino 4 Phenylthiazole and Its Chemical Analogs

Foundational Synthetic Approaches to the Thiazole (B1198619) Core

The construction of the thiazole ring is a fundamental step in the synthesis of a wide array of biologically active compounds. nih.gov Classical methods and modern innovations provide a versatile toolkit for chemists to access this important heterocyclic scaffold.

Classical Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. nih.govderpharmachemica.com This reaction traditionally involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.govderpharmachemica.com For the synthesis of the 2-amino-4-phenylthiazole (B127512) precursor, the Hantzsch reaction typically employs ω-bromoacetophenone and thiourea. scirp.org The reaction is often carried out in ethanol (B145695) and can be heated for several hours. asianpubs.org Upon cooling and basification with ammonium (B1175870) hydroxide, the desired 2-amino-4-phenylthiazole precipitates and can be collected. jpionline.orgajrconline.org

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times to mere minutes while providing high yields of 2-amino-4-arylthiazoles. researchgate.netscirp.org This approach often uses water as a solvent, presenting a greener alternative to traditional organic solvents. scirp.org The proposed mechanism for the microwave-assisted synthesis suggests that the microwave energy enhances the electrophilicity of the carbonyl carbon of the phenacyl bromide, facilitating the nucleophilic attack by the thiourea. scirp.org

Catalytic systems have also been explored to enhance the efficiency of the Hantzsch reaction. Catalysts such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) have been successfully used. researchgate.net

Multicomponent Reactions for Efficient Thiazole Scaffold Construction

Multicomponent reactions (MCRs) have gained prominence as a highly efficient strategy for synthesizing complex molecules like thiazoles in a single step from three or more starting materials. nih.goviau.ir This approach is economically and environmentally advantageous as it often reduces the number of synthetic steps and the generation of waste. iau.ir

Several MCRs have been developed for the synthesis of the thiazole scaffold. One such approach involves the reaction of thiosemicarbazide, aldehydes or ketones, and an arylglyoxal in ethanol with acetic acid as a catalyst to produce 2,4,5-trisubstituted thiazoles. rsc.org Another domino multicomponent reaction utilizes arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation to yield trisubstituted thiazoles. nih.gov A metal-free, three-component reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones in the presence of iodine in DMSO has also been reported for the synthesis of fused thiazole derivatives. rsc.org

Targeted Synthesis of 2-Benzylamino-4-phenylthiazole and Closely Related Structures

Once the 2-amino-4-phenylthiazole core is established, the final step in synthesizing this compound involves the introduction of the benzyl (B1604629) group onto the amino function. This is typically achieved through condensation reactions.

Condensation Reactions Involving 2-Amino-4-phenylthiazole

The primary amine of 2-amino-4-phenylthiazole is a versatile functional group that can readily undergo condensation reactions with various carbonyl-containing compounds. ajrconline.orgnih.gov

The reaction of 2-amino-4-phenylthiazole with an aldehyde, such as benzaldehyde, leads to the formation of a Schiff base, also known as an imine. orientjchem.orgnih.gov This reaction is typically carried out by refluxing the two reactants in a suitable solvent like ethanol. ajrconline.orgnih.gov The resulting product is a 2-benzylideneamino-4-phenylthiazole. mdpi.com The formation of the imine bond is confirmed by spectroscopic methods. biomedpharmajournal.org For example, in the synthesis of N-vanillidene-2-amino-4-phenylthiazole, 2-amino-4-phenylthiazole is condensed with vanillin (B372448) in toluene. asianpubs.org

To obtain the target compound, this compound, the intermediate Schiff base would need to be reduced. This reduction step converts the carbon-nitrogen double bond of the imine to a single bond, yielding the secondary amine.

A variety of substituted benzaldehydes can be used in this reaction to generate a library of related Schiff bases. jpionline.orgorientjchem.org For instance, reactions with 4-chlorobenzaldehyde (B46862) and 4-methoxybenzaldehyde (B44291) have been reported. scirp.org

| Aldehyde Reactant | Resulting Schiff Base | Reaction Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | 2-Benzylideneamino-4-phenylthiazole | Reflux in ethanol | nih.gov |

| Vanillin | N-Vanillidene-2-amino-4-phenylthiazole | Reflux in toluene | asianpubs.org |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylideneamino)-4-phenylthiazole | Reflux in ethanol | scirp.org |

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylideneamino)-4-phenylthiazole | Reflux in ethanol | scirp.org |

| 2,4-Dihydroxybenzaldehyde | 2-((2,4-Dihydroxybenzylidene)amino)-4-phenylthiazole | Reflux in methanol | biomedpharmajournal.org |

Beyond simple aldehydes, 2-amino-4-phenylthiazole can react with other carbonyl-containing molecules. For example, its reaction with chloroacetyl chloride in the presence of a base leads to the formation of N-(4-phenylthiazol-2-yl)chloroacetamide. mdpi.com This intermediate can then be further modified.

The reaction of 2-amino-4-phenylthiazole with phenylisothiocyanate results in the formation of the corresponding N-phenylthiourea derivative. scirp.org This reaction introduces a thiocarbonyl group, which can be a precursor for further cyclization or modification reactions.

| Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Chloroacetyl chloride | 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide | Pyridine (B92270) | mdpi.com |

| Phenylisothiocyanate | 1-Phenyl-3-(4-phenylthiazol-2-yl)thiourea | Reflux in 1,4-dioxane | scirp.org |

| Acetic anhydride | N-(4-Phenylthiazol-2-yl)acetamide | - | scirp.org |

| Ethyl cyanoacetate | 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide | Dimethylformamide | scirp.org |

Schiff Base Formation Pathways

Specific Derivatization Strategies for Introducing and Modifying the Benzylamino Moiety

The functionalization of the this compound scaffold is pivotal for developing new analogues. Derivatization strategies primarily target the benzylamino moiety, allowing for systematic modifications to explore structure-activity relationships. These strategies often involve reactions at the 2-amino position of a precursor thiazole or the synthesis of derivatives bearing additional functional groups, such as carboxylic acids, to enhance molecular diversity and properties.

Reactions at the 2-Amino Position of Thiazoles

The 2-amino group on the thiazole ring is a versatile handle for chemical modification. nih.govias.ac.in The nucleophilicity of this group allows for a variety of reactions, including acylation and the formation of Schiff bases, which can be further transformed to introduce or modify a benzylamino substituent. nih.govnih.gov

A common strategy to introduce the benzylamino group involves the reaction of a 2-aminothiazole (B372263) precursor, such as 2-amino-4-phenylthiazole, with benzaldehyde. ajrconline.orgmdpi.com This condensation reaction typically occurs under reflux conditions in a solvent like ethanol and results in the formation of a 2-benzylideneamino-4-phenylthiazole, a type of Schiff base. ajrconline.orgmdpi.com Subsequent reduction of the imine double bond yields the target this compound.

Another significant modification at the 2-amino position is acylation. nih.gov This reaction involves treating the 2-aminothiazole with an acylating agent, such as benzoyl chloride, often in the presence of a base like 1-methylimidazole (B24206) or triethylamine. nih.govnih.gov While this yields a 2-benzamido derivative rather than a benzylamino group, it demonstrates the high reactivity of the 2-amino position and its flexibility for introducing various substituted aryl groups. nih.gov The N-2 position of the aminothiazole has been shown to exhibit high flexibility for introducing substituted benzoyl groups. nih.gov

Table 1: Examples of Reactions at the 2-Amino Position of Thiazoles

| Precursor | Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-4-methoxythiazole | Benzaldehyde | Schiff Base | Ethanol (95%), reflux 4-5 hours | ajrconline.org |

| 2-Amino-4-phenylthiazole | Aromatic Aldehydes | Schiff Base (2-Arylideneamino-4-phenylthiazoles) | Ethanol, reflux | mdpi.com |

| 2-Aminothiazole Derivatives | Benzoyl Chloride, 1-methylimidazole | N-Benzoyl Amide | DMF, rt, 18 h | nih.gov |

| 2-Amino-5-R-benzyl-1,3-thiazoles | Acid Chlorides, Triethylamine | N-Acylated Amide | Dioxane | nih.govmdpi.com |

Synthesis of Carboxylic Acid Derivatives of this compound

The incorporation of a carboxylic acid moiety into the this compound structure is a key strategy for creating derivatives with altered properties. Research has focused on the synthesis of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid, which serves as a structural analogue of other pharmacologically active thiazoles. researchgate.net

In one approach, a methylene (B1212753) amine spacer is incorporated between a phenyl ring and the thiazole core to provide a heteroatom expected to favor hydrogen bonding. researchgate.net The synthesis of these carboxylic acid derivatives often involves a multi-step sequence. For example, the synthesis of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives begins with the reaction of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate with substituted aromatic acids. researchgate.net This forms the corresponding amide ester, which is then hydrolyzed, typically using a weak base like potassium carbonate followed by acidification, to yield the final carboxylic acid product. researchgate.net A similar strategy can be envisioned for benzylamino analogues, where N-benzylation of the starting amino-ester precedes the final hydrolysis step.

Table 2: Synthetic Scheme for Thiazole Carboxylic Acid Derivatives

| Step | Reactants | Reagent/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Amide Formation | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, Substituted Aromatic Acid | Condensing agent (e.g., POCl₃), 0–5 °C | Ethyl 2-benzamido-4-methylthiazole-5-carboxylate derivatives | researchgate.net |

| 2. Hydrolysis | Ethyl 2-benzamido-4-methylthiazole-5-carboxylate derivatives | Potassium carbonate, followed by acidification | 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | researchgate.net |

Contemporary and Environmentally Benign Synthetic Approaches in Thiazole Research

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methodologies. In thiazole research, this has led to the adoption of techniques such as microwave-assisted synthesis and solvent-free reaction conditions, which offer significant advantages over traditional methods by reducing reaction times, energy consumption, and waste generation. researchgate.netresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including thiazoles. researchgate.netasianpubs.org The primary advantage of this technique is a dramatic reduction in reaction time, often from several hours to mere minutes, coupled with an increase in product yields. researchgate.netasianpubs.org

The Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with a thioamide source like thiourea, is particularly amenable to microwave irradiation. asianpubs.org Studies have demonstrated that the synthesis of substituted 2-amino-4-phenyl-thiazole can be achieved in minutes under microwave conditions, compared to hours required for conventional refluxing. researchgate.netasianpubs.org This rapid, high-yield approach is not limited to the core synthesis; microwave irradiation has also been successfully employed for the derivatization of the thiazole ring system, such as in the synthesis of thioether derivatives via reaction with substituted benzyl chlorides. mdpi.com The use of a NaOH/DMF/H₂O system at 90 °C for 15 minutes under microwave irradiation has been reported as an effective condition for such transformations. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Synthesis | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-4-substituted-phenyl-thiazole | Conventional (Reflux) | Hours | Moderate | researchgate.netasianpubs.org |

| 2-Amino-4-substituted-phenyl-thiazole | Microwave Irradiation | Minutes | High | researchgate.netasianpubs.org |

| Thioether derivatives of 1,2,4-triazole (B32235) | Microwave Irradiation | 15 minutes | 87% | mdpi.com |

Solvent-Free and Catalytic Synthetic Methodologies

The development of solvent-free and advanced catalytic methods represents another significant step towards green and sustainable chemistry in thiazole synthesis. These approaches minimize or eliminate the use of volatile and often hazardous organic solvents.

Mechanochemistry, specifically using a ball-milling reactor, has been employed for the solvent- and catalyst-free synthesis of 4-substituted 2-(arylidenehydrazino)thiazoles from α-haloketones and thiosemicarbazones. researchgate.net Similarly, α-chloroketones can be generated from ketones under ball-milling conditions and subsequently reacted with thiourea to afford 2-aminothiazoles in good yields. researchgate.net

In addition to mechanochemistry, various catalytic systems are being used under solvent-free or aqueous conditions. One-pot multicomponent reactions to form Hantzsch thiazole derivatives have been successfully carried out under solvent-free conditions. nih.gov Other innovative approaches include the use of water as a solvent for catalyst-free reactions and the application of stainless-steel-driven, oxidant-free, and solvent-free synthesis of related benzothiazoles at room temperature. organic-chemistry.org These methods not only align with the principles of green chemistry but also offer high efficiency and operational simplicity. researchgate.netorganic-chemistry.org

Structure Activity Relationship Sar Studies of 2 Benzylamino 4 Phenylthiazole Derivatives

Impact of Structural Modifications at the 2-Position (Benzylamino and Related Substituents)

Modifications at the 2-position of the thiazole (B1198619) ring, particularly involving the benzylamino group, have profound effects on the biological profile of these compounds.

The nature and position of substituents on the benzyl (B1604629) moiety are critical determinants of activity. Research has shown that both aromatic and aliphatic substitutions can significantly modulate the biological effects.

For instance, in a series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives, the substitution pattern on the phenyl ring of the benzylamino group played a significant role in their antiproliferative activity. mdpi.com The introduction of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (compound 8e ) led to a notable enhancement in activity compared to the unsubstituted benzylamino analog (8a ). mdpi.com Conversely, a para-fluoro substituent (compound 8d ) resulted in a significant loss of activity. mdpi.com The order of influence for halogen substituents on antiproliferative activity was determined to be Cl > Br > F. mdpi.com

Similarly, when the benzylamino group was extended to a phenylethylamino moiety, a para-chloro substituent (8f ) was found to be more potent than the unsubstituted version (8b ). mdpi.com This highlights the importance of both the nature of the substituent and the length of the alkyl chain connecting the phenyl ring to the amino group.

In another study focusing on antitrypanosomal activity, modifications of the carbonyl substituent (R1) in 2-(2-benzamido)ethyl-4-phenylthiazole derivatives were explored. nih.gov This part of the molecule, while not directly the benzyl moiety, is related to the substituent at the 2-position and demonstrates the sensitivity of this position to structural changes.

Interactive Table: Impact of Substitutions on the Benzyl Moiety

| Compound | R Group on Benzylamino | Biological Activity | Reference |

|---|---|---|---|

| 8a | H | Baseline | mdpi.com |

| 8e | p-Cl | Significantly Enhanced | mdpi.com |

| 8d | p-F | Significantly Decreased | mdpi.com |

| 8g | p-Br | Reduced (compared to p-Cl) | mdpi.com |

| 8b | H (phenylethylamino) | Baseline | mdpi.com |

| 8f | p-Cl (phenylethylamino) | Significantly Enhanced | mdpi.com |

The nitrogen atom in the 2-amino or 2-benzylamino linkage is a crucial element for the biological activity of these thiazole derivatives. Its ability to participate in hydrogen bonding and its nucleophilic character are key to interactions with biological targets.

The nucleophilicity of the 2-aminothiazole (B372263) system can be complex. The exocyclic amino group's lone pair can participate in conjugation with the thiazole ring, which can reduce its nucleophilicity. researchgate.net In some reactions, the endocyclic nitrogen has been observed to act as the nucleophile instead of the exocyclic amino group. researchgate.net However, studies involving coupling with superelectrophilic reagents have shown that addition can occur at the exocyclic amino group, confirming its role as a potential reaction site. researchgate.net

In the context of anticancer activity, the N-H of an acetamide (B32628) group linked to the 2-amino position has been shown to form essential hydrogen bonds with residues in the active site of enzymes like VEGFR-2. nih.gov This highlights the importance of the nitrogen atom and its substituents in anchoring the molecule to its target. Furthermore, the presence of an NHCH3 and a phenyl group on the side chain attached to the 2-amino position has been identified as essential for certain biological activities. mdpi.com

Systematic modifications have also explored replacing the amide linkage. For example, a urea (B33335) analogue, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, demonstrated very high potency and selectivity against Trypanosoma brucei rhodesiense, indicating that the nature of the linkage involving the nitrogen atom is a critical factor for activity. nih.gov

Influence of Aromatic and Aliphatic Substitutions on the Benzyl Moiety

Effects of Substitutions on the 4-Phenyl Ring and its Stereochemistry

Substitutions on the 4-phenyl ring and the stereochemistry of the molecule are significant factors influencing the biological efficacy of 2-benzylamino-4-phenylthiazole derivatives.

Research has shown that the nature of the substituent on the 4-phenyl ring can dramatically alter activity. For example, in a series of thiazole derivatives designed as antitrypanosomal agents, substitutions on the 4-phenyl ring were extensively studied. nih.gov While the parent compound with an unsubstituted phenyl ring showed good activity, introducing a 3-fluorophenyl or a 2-fluorophenyl group at this position resulted in some of the most potent compounds in the series. nih.gov In contrast, substituents like 4-cyano and 4-nitro led to a significant decrease in activity. nih.gov

In the context of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, it was found that electron-donating groups on the 4-phenylthiazole (B157171) moiety were well-tolerated by both enzymes, regardless of their position (ortho, meta, or para). nih.gov This suggests that for certain targets, electronic effects on the 4-phenyl ring are a key consideration.

The stereochemistry, while not extensively detailed for this compound specifically in the provided context, is a known crucial factor for the biological activity of many chiral molecules. The three-dimensional arrangement of substituents can dictate how a molecule fits into a binding site. For other thiazole derivatives, such as flavanone-hydrazono-thiazolidin-4-ones, the stereochemistry is a key aspect of their synthesis and biological evaluation. researchgate.net

Interactive Table: Effect of Substitutions on the 4-Phenyl Ring on Antitrypanosomal Activity

| Compound | R2 Substituent on 4-Phenyl Ring | IC50 (µM) against T. b. rhodesiense | Reference |

|---|---|---|---|

| 1 | Phenyl | 0.632 | nih.gov |

| 9 | 2-Fluorophenyl | 0.156 | nih.gov |

| 10 | 3-Fluorophenyl | 0.233 | nih.gov |

| 11 | 4-Fluorophenyl | 0.218 | nih.gov |

| 16 | 2,4-Difluorophenyl | 0.162 | nih.gov |

| 19 | 3,4-Difluorophenyl | 0.145 | nih.gov |

| 3 | 4-Cyanophenyl | 42.7 | nih.gov |

| 6 | 4-Nitrophenyl | 29.3 | nih.gov |

Correlating Structural Features with Differential Biological Efficacy and Selectivity

Positional isomerism is a critical factor that can dramatically affect biological activity. The arrangement of substituents on the thiazole ring and its appended phenyl groups can lead to significant differences in efficacy.

For instance, in a study of arylthiazolinethiones as inhibitors of indoleamine 2,3-dioxygenase, it was found that 5-aryl regioisomers were consistently less potent than their 4-aryl counterparts. researchgate.net This highlights the importance of the phenyl group's position on the thiazole ring for this specific biological target. Similarly, for certain carboxamide fungicides, a 1-methyl-3-CF3-pyrazole-4-carboxamide derivative was highly active, while its 1-methyl-5-CF3 isomer was inactive. jst.go.jp A thiazole derivative also showed high activity, whereas its isomer did not. jst.go.jp

The position of substituents on the phenyl rings also plays a crucial role. In a series of anticancer 2-amino-4-phenylthiazole (B127512) derivatives, the position of a chloro-substituent on a phenyl ring had a clear order of activity: m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov This demonstrates that even for the same substituent, its location can fine-tune the biological response.

Systematic modification of the thiazole skeleton and other parts of the molecule is a key strategy for optimizing biological activity. This can involve altering the core heterocycle or changing the nature of the various substituents.

For example, the nucleophilicity of the 2-aminothiazole itself can be modulated by substituents on the thiazole ring. Methyl groups at the 4 and 5 positions can influence whether the molecule reacts as a nitrogen or carbon nucleophile. researchgate.net This has implications for how the molecule might interact with biological targets.

In the development of antitrypanosomal agents, modifications were made to the 4-thiazolyl aromatic ring, the carbonyl substituent, and the carbonyl group itself. nih.gov This systematic approach allowed for the identification of a urea analogue as a highly potent and selective compound. nih.gov The replacement of an amide with a urea linkage represents a significant modification of an ancillary moiety that led to a substantial improvement in activity.

Furthermore, the introduction of different heterocyclic rings in place of or in addition to the phenyl groups can also lead to compounds with novel or improved activities. For example, replacing a phenyl ring with a 3-pyridyl moiety at the 2-position of the thiazole ring improved activity by 5- to 10-fold in one study. nih.gov

Computational and Cheminformatics Studies on 2 Benzylamino 4 Phenylthiazole Analogues

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. pensoft.net This method is crucial for understanding how 2-benzylamino-4-phenylthiazole analogues may interact with biological targets. Various studies on related thiazole (B1198619) derivatives have successfully employed docking to elucidate binding mechanisms. colab.wsbiointerfaceresearch.comnih.gov

Docking studies are fundamental in predicting how a ligand like a this compound derivative fits into the active site of a target protein. This "binding mode" or "pose" is critical for its biological activity. The analysis can identify the specific binding pocket—a cavity or groove on the protein surface—that the ligand occupies.

For instance, in studies of benzothiazole-thiazole hybrids designed as inhibitors for the p56lck enzyme, a protein kinase, docking analyses revealed that the thiazole moiety fits into a narrow and angular hydrophobic pocket. biointerfaceresearch.com Similarly, investigations into 4-phenyl-thiazole derivatives as inhibitors of autotaxin (ATX) helped to explore the binding pattern of the compounds within the enzyme's active site, suggesting a putative binding mode. nih.gov Other research on 2,4-disubstituted thiazoles as potential tubulin polymerization inhibitors also utilized molecular docking to investigate the binding interactions within the tubulin active site. nih.gov In some cases, docking studies can reveal that a ligand binds via an intercalative mode, as was shown for a novel thiazole derivative targeting DNA. nih.gov These predictions are invaluable for guiding the design of new analogues with improved affinity and specificity.

Once a binding pose is predicted, the specific non-covalent interactions that stabilize the ligand-receptor complex can be analyzed. These weak intermolecular forces are the cornerstone of molecular recognition and are critical for a ligand's binding affinity. plos.org The primary interactions include:

Hydrogen Bonding: This is a crucial directional interaction between a hydrogen atom in a polar bond (e.g., N-H, O-H) and an electronegative atom (e.g., O, N). In the case of 4-phenyl-thiazole inhibitors of autotaxin, docking studies attributed their potent activity to hydrogen bonding interactions with specific amino acid residues like Asn230 and Trp275. nih.gov

Hydrophobic Interactions: These occur between nonpolar groups and are a major driving force for ligand binding. The interaction of a ligand with hydrophobic amino acid residues in the binding pocket shields it from the aqueous environment. The binding of thiazole analogues into the hydrophobic pocket of the p56lck enzyme is a key example of this type of interaction. biointerfaceresearch.com

Electrostatic Interactions: These include interactions between charged or polar groups. A notable example is the electrostatic interaction observed between a 4-phenyl-thiazole derivative and a catalytic zinc ion within the active site of autotaxin. nih.gov Other interactions, such as π-π stacking and π-cation stacking, are also frequently identified in docking analyses of thiazole-containing compounds. frontiersin.orgnih.gov

The table below summarizes key interactions identified in docking studies of various thiazole analogues with their respective biological targets.

| Thiazole Analogue Class | Target Protein | Key Interacting Residues/Features | Types of Interactions |

| 4-Phenyl-thiazole derivatives | Autotaxin (ATX) | Asn230, Trp275, Catalytic Zinc Ion, Hydrophobic pocket residues | Hydrogen Bonding, Electrostatic Interaction, Hydrophobic Interactions nih.gov |

| Benzothiazole-thiazole hybrids | p56lck Kinase | Carbonyl of an amino acid in a narrow hydrophobic pocket | Hydrogen Bonding, Hydrophobic Interactions biointerfaceresearch.com |

| Indole-Thiazole Hybrids | MurC Ligase | Asn287, Phe330, Trp370, Lys157 | Hydrogen Bonding, π-π Stacking, π-Cation Stacking frontiersin.org |

Prediction of Binding Modes and Putative Binding Pockets

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. livecomsjournal.orgulakbim.gov.tr MD simulations are powerful tools for assessing the conformational stability of the predicted binding pose and for exploring the dynamics of the binding process itself.

By simulating the behavior of the ligand-protein complex in a realistic environment (typically including water and ions), MD can confirm whether the interactions predicted by docking are stable over a period of nanoseconds to microseconds. This is crucial for validating the docking results. For example, MD simulations performed on estrogen-related receptor α (ERRα) in complex with inverse agonists were used to understand the interaction mechanism in detail.

These simulations allow for the calculation of the binding free energy, often using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). The calculated binding free energy can be correlated with the experimentally determined biological activity of the compounds, providing a quantitative link between the simulation and reality. Furthermore, MD simulations can reveal dynamic conformational changes that are critical for function, such as the flipping of an amino acid side chain (e.g., Glu331 in ERRα) upon ligand binding, which can create or break key interactions. Such insights into the stability and dynamic behavior of the complex are essential for the rational design of improved inhibitors.

Biological Evaluation of 2 Benzylamino 4 Phenylthiazole Derivatives in Preclinical Research Models in Vitro

Antiproliferative and Anticancer Research

Derivatives of 2-benzylamino-4-phenylthiazole have demonstrated significant antiproliferative and anticancer effects across a variety of human cancer cell lines.

In Vitro Screening Against Diverse Human Cancer Cell Lines

The 2-aminothiazole (B372263) scaffold is a core component of clinically approved anticancer drugs like Dasatinib and Alpelisib. nih.gov Its derivatives have shown potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, including those of the breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate. nih.gov

One study detailed the synthesis of 2-amino-4-phenylthiazole (B127512) derivatives and their subsequent screening for antiproliferative activity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) human cancer cell lines. Several of these compounds exhibited noteworthy antiproliferative effects. nih.gov For instance, a particular derivative showed excellent growth-inhibitory effects against all four cell lines, with an especially potent effect on HT29 cells, recording an IC50 value of 2.01 µM. nih.govmdpi.com

Further research into 2,4-disubstituted thiazole (B1198619) amide derivatives, inspired by the c-Met/ALK inhibitor crizotinib, also revealed medium to good antiproliferative activity against the same panel of cancer cell lines. nih.gov One compound from this series demonstrated inhibitory activity with IC50 values of 8.64, 6.05, 0.63, and 13.87 μM against A549, HeLa, HT29, and Karpas299 cells, respectively. nih.gov

Other studies have highlighted the cytotoxicity of newly synthesized heterocyclic compounds with a thiazole nucleus against six human cancer cell lines: NUGC, HR, DLD1, HA22T, HEPG2, MCF, and HONE1, as well as normal fibroblast cells (WI38). scirp.org Among these, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile was identified as the most potent. scirp.org Phenylthiazole derivatives have also been evaluated against hepatocellular carcinoma cell lines (HepG-2), with some showing promising anticancer potential. mdpi.com

A series of ureido-substituted 4-phenylthiazole (B157171) analogs were developed and one compound, in particular, demonstrated potent cytotoxicity against HepG2 cells with an IC50 of 0.62 ± 0.34 μM, which is more potent than the established drug Sorafenib (IC50 = 1.62 ± 0.27 μM). mdpi.com

The table below summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.

| Compound Name | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 µM | nih.govmdpi.com |

| 2,4-disubstituted thiazole amide derivative | HT29 (Colon) | 0.63 µM | nih.gov |

| 2,4-disubstituted thiazole amide derivative | HeLa (Cervical) | 6.05 µM | nih.gov |

| 2,4-disubstituted thiazole amide derivative | A549 (Lung) | 8.64 µM | nih.gov |

| 2,4-disubstituted thiazole amide derivative | Karpas299 (Lymphoma) | 13.87 µM | nih.gov |

| Ureido-substituted 4-phenylthiazole analog (Compound 27) | HepG2 (Liver) | 0.62 ± 0.34 μM | mdpi.com |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n) | HT29 (Colon), A549 (Lung) | 6.31 µmol·L-1, 7.98 µmol·L-1 | sioc-journal.cn |

| 3-fluoro analog of 2-phenylthiazole-4-carboxamide | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | < 10 µg/mL | nih.gov |

Investigations of Growth Inhibition and Cellular Viability

The antiproliferative effects of this compound derivatives are rooted in their ability to inhibit cancer cell growth and reduce cellular viability. For example, a novel series of 2-amino-4-phenylthiazole derivatives containing an amide moiety were found to influence the Raf/MEK/ERK pathway, a critical signaling cascade in cancer cell proliferation. sioc-journal.cn

Studies on ureido-substituted 4-phenylthiazole derivatives revealed their potent ability to inhibit hepatocellular carcinoma (HCC) cell migration and colony formation. mdpi.com Mechanistic investigations showed that these compounds induce a G2/M phase cell cycle arrest and trigger early-stage apoptosis in cancer cells. mdpi.com Similarly, other research has shown that treatment with certain thiazole derivatives leads to cell cycle arrest in the G2/M phase, with subsequent cell death occurring through a partially caspase-dependent apoptotic pathway. nih.gov

The growth inhibitory profiles of these compounds have been extensively studied. For instance, the National Cancer Institute's 60-human tumor cell line screen has been utilized to evaluate the antiproliferative activity of new derivatives. ijpda.org This screening covers nine human cancer cell types, including leukemia, non-small cell lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast tumors. ijpda.org

Antimicrobial Research

In addition to their anticancer properties, this compound derivatives have been investigated for their potential as antimicrobial agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

A number of 2-amino-4-phenylthiazole derivatives have been synthesized and evaluated for their antibacterial activity. sioc-journal.cn In one study, certain N-(3-(2-acetamidothiazol-4-yl)phenyl)benzamide derivatives exhibited moderate antibacterial activity. sioc-journal.cn Another study described a facile one-pot procedure for synthesizing N-substituted 2-aminothiazoles and evaluated their in vitro antibacterial activity. clockss.org Four of the synthesized compounds demonstrated growth inhibitory activity against tested bacterial strains with minimum inhibitory concentration (MIC) values ranging from 1–44 μg/mL. clockss.org

Further research has focused on the synthesis of novel phenylthiazole derivatives and their evaluation against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. ekb.eg One derivative, the 2-ethylhexyl amine analog, showed the most potent activity against MRSA with a MIC value of 8 µg/mL. ekb.eg Phenylthiazole derivatives have also been explored as isosteres against multidrug-resistant bacteria, with some compounds showing potent activity against various clinically important Gram-positive bacterial pathogens. nih.gov

The table below presents the antibacterial activity of selected this compound derivatives.

| Compound(s) | Bacterial Strain(s) | MIC Value(s) | Reference(s) |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h), N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i), N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide (4o) | Tested Bacteria | Moderate Activity | sioc-journal.cn |

| N-substituted 2-aminothiazoles (4g, 4h, 4i, 4j) | Gram-positive and Gram-negative strains | 1–44 μg/mL | clockss.org |

| 2-ethylhexyl amine analog (5m) | MRSA USA300 | 8 µg/mL | ekb.eg |

| Phenylthiazole derivatives (7d, 15d, 17d) | MSSA, MRSA, VRSA | 0.5 to 4 µg/mL | nih.gov |

| Phenylthiazole derivative (15d) | MRSA USA400 | 0.5 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. A series of these derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety were synthesized and showed moderate-to-excellent antifungal activities against six plant pathogens. nih.gov One compound, in particular, displayed excellent antifungal activity against Sclerotinia sclerotiorum with an EC50 of 0.51 μg/mL, comparable to the commercial fungicide Carbendazim. nih.gov

Another study reported the synthesis of 2-amino-4,5-diarylthiazole derivatives and their evaluation against five species of Candida albicans. nih.gov Several compounds exhibited moderate activity, and one demethylated derivative showed anti-Candida albicans activity with a MIC80 of 9 μM, similar to the antifungal drug fluconazole. nih.gov

Antitubercular Activity Investigations

The 2-aminothiazole scaffold has been identified as a promising template for the development of new antitubercular agents. plos.orgnih.gov Researchers have identified a series of 2-aminothiazole-4-carboxylate derivatives with excellent activity against Mycobacterium tuberculosis H37Rv. plos.orgnih.gov Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a MIC of 0.06 µg/ml (240 nM). plos.orgnih.gov

Further studies have focused on designing and synthesizing thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. ebi.ac.uk One compound from this series, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against M. tuberculosis with a MIC of 28.44 μM and was not cytotoxic at 50 μM. ebi.ac.uk Additionally, a new series of 2-(thiazol-4-yl)thiazolidin-4-one derivatives have been synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with several derivatives showing good to excellent activity. researchgate.net

Anti-inflammatory and Immunomodulatory Research

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various in vitro models. The 2-aminothiazole scaffold is recognized for its potential in creating compounds with anti-inflammatory activity. clockss.org

One study focused on 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives, which were evaluated for their in vitro anti-inflammatory potential. Among the synthesized molecules, compound 7d emerged as a potent anti-inflammatory agent with an IC50 value of 1.27 µg/mL. researchgate.net Structure-activity relationship analysis suggested that the presence of electron-withdrawing substitutions on the phenyl ring at specific positions was beneficial for the observed activity. researchgate.net

Another area of investigation involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory cascade. A series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and tested for their inhibitory effects on COX-1, COX-2, and 5-LOX enzymes. frontiersin.org Compounds 5d and 5e from this series proved to be potent inhibitors of both COX and LOX pathways, with IC50 values for COX-2 inhibition ranging from 0.76 to 9.01 µM, comparable to the standard drug celecoxib (B62257) (IC50 0.05 µM). frontiersin.org

The denaturation of bovine serum albumin is another method used to assess in vitro anti-inflammatory activity. A new class of compounds linking pyridine (B92270) and thiazole moieties with a -C(O)–NH– group was synthesized and evaluated. These compounds exhibited inhibitory activity with IC50 values ranging from 46.29 to 100.60 μg/mL. acs.org

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| 7d (2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivative) | Anti-inflammatory assay | Not specified | IC50 value of 1.27 µg/mL. researchgate.net | researchgate.net |

| 5d and 5e (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives) | Enzyme inhibition assays | COX-1, COX-2, 5-LOX | Potent inhibitors of COX/LOX pathways. COX-2 IC50 range: 0.76–9.01 µM. frontiersin.org | frontiersin.org |

| Pyridine and thiazole linked compounds | Bovine serum albumin denaturation | Protein denaturation | IC50 values ranging from 46.29–100.60 μg/mL. acs.org | acs.org |

Neurological Activity Studies (e.g., Anticonvulsant, Neuroprotective Agents)

The thiazole nucleus is a key feature in compounds designed for neurological applications. Thiazole derivatives have been investigated for their anticonvulsant and neuroprotective activities. clockss.orgajrconline.org

In the realm of anticonvulsant research, a series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole derivatives were synthesized and evaluated. nih.gov These compounds were designed to combine the structural features of 1,2,4-triazole (B32235) and thiazole moieties. nih.gov Compound 3c , 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole, demonstrated selective protection in the maximal electroshock (MES) seizure model with an ED50 of 49.1 mg/Kg. nih.gov Another compound, 5b (6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole), was active in both the MES and subcutaneous pentylenetetrazole (scPTZ) tests, with an ED50 of 63.4 mg/Kg in the PTZ screen. nih.gov The design of these molecules incorporated a hydrophobic unit, an electron donor group, and a hydrogen donor/acceptor unit, which are considered important for anticonvulsant activity. nih.gov

Regarding neuroprotection, a study on 2-amino-1,3,4-thiadiazole (B1665364) derivative 4BrABT [2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole] revealed its potential as a neuroprotective agent. researchgate.net In vitro tests on mouse neurons, rat astrocytes, and rat oligodendrocytes showed that 4BrABT was not toxic to these cells. researchgate.net Furthermore, it demonstrated a protective effect in neuronal cultures under neurotoxic conditions, such as glutamate-induced excitotoxicity and serum deprivation. researchgate.net Another study identified 2-alkylamino-substituted-1,4-benzoxazine derivatives as a new class of potential neuroprotective agents. nih.gov Through structure-activity relationship studies, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l was identified as an optimal candidate due to its potent neuroprotective activity without intrinsic cytotoxicity. nih.gov

Table 2: In Vitro Neurological Activity of Thiazole Derivatives

| Compound/Derivative | Assay/Model | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3c (6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole) | Maximal Electroshock (MES) | Anticonvulsant | ED50 of 49.1 mg/Kg. nih.gov | nih.gov |

| 5b (6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole) | MES and scPTZ | Anticonvulsant | Active in both models; ED50 of 63.4 mg/Kg in PTZ test. nih.gov | nih.gov |

| 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | Neuronal cultures (glutamate excitotoxicity, serum deprivation) | Neuroprotective | Protected neurons from neurotoxic conditions. researchgate.net | researchgate.net |

| 3l (3,3-diphenyl-substituted-1,4-benzoxazine derivative) | Oxidative stress-mediated neuronal degeneration | Neuroprotective | Potent neuroprotective activity without cytotoxicity. nih.gov | nih.gov |

Anti-diabetic Research

Thiazole and its derivatives have been a significant area of focus in the development of anti-diabetic agents. clockss.orgajrconline.orgrjptonline.org Several studies have explored the potential of these compounds to modulate key targets involved in glucose metabolism.

One approach has been the development of 2,4-thiazolidinedione (B21345) derivatives as peroxisome proliferator-activated receptor-γ (PPAR-γ) modulators. nih.gov In a study involving fifteen 2,4-thiazolidinedione derivatives combined with a pyrazole (B372694) moiety, several compounds showed promising results. Compounds 5o , 5n , 5a , 5i , and 5b exhibited significant PPAR-γ transactivation, with values of 52.06%, 51.30%, 48.65%, 43.13%, and 40.36%, respectively. nih.gov The most potent compound, 5o , also increased PPAR-γ gene expression by 2.35-fold. nih.gov

Another target for anti-diabetic drugs is the inhibition of enzymes like α-amylase and α-glucosidase. A series of thiazole derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. rjptonline.org Compounds 6e , 6f , and 6g showed better inhibition of both enzymes compared to the standard drug acarbose. rjptonline.org Specifically, 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole was identified as the most potent, with an IC50 value of 171.8 g/mL. rjptonline.org

Furthermore, a new series of 2-(2-substituted hydrazineyl)thiazole derivatives were designed to target dipeptidyl peptidase-4 (DPP-4). nih.gov In vitro evaluation showed that these compounds had inhibitory percentage values ranging from 40.66% to 75.62% at a concentration of 100 µM. The 5-aryl thiazole derivatives 10 and 11 were particularly potent, with IC50 values of 2.75 ± 0.27 and 2.51 ± 0.27 µM, respectively, which were stronger than the standard drug Sitagliptin (IC50 = 3.32 ± 0.22 µM). nih.gov

Table 3: In Vitro Anti-diabetic Activity of Thiazole Derivatives

| Compound/Derivative | Target/Enzyme | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 5o, 5n, 5a, 5i, 5b (2,4-thiazolidinedione derivatives) | PPAR-γ | Agonist | Showed 40.36% to 52.06% PPAR-γ transactivation. nih.gov | nih.gov |

| 6e, 6f, 6g (Thiazole derivatives) | α-amylase, α-glucosidase | Inhibitor | Better inhibition than acarbose. rjptonline.org | rjptonline.org |

| 10, 11 (5-aryl thiazole derivatives) | DPP-4 | Inhibitor | IC50 values of 2.75 ± 0.27 and 2.51 ± 0.27 µM. nih.gov | nih.gov |

Specific Enzyme and Receptor Modulatory Research (Beyond Anticancer Targets)

A series of renin inhibitors featuring a 2-amino-4-thiazolyl moiety at the P2 position have been synthesized and evaluated. nih.gov These derivatives were found to be potent inhibitors of monkey renin in vitro and demonstrated selectivity, as they only weakly inhibited the related aspartic proteinase, bovine cathepsin D. nih.gov

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway is implicated in various diseases. nih.gov A series of 4-phenyl-thiazole based compounds were designed and synthesized as autotaxin (ATX) inhibitors. nih.gov In an FS-3 assay, compounds 20 and 21 significantly inhibited ATX at low nanomolar concentrations, with IC50 values of 2.99 nM and 2.19 nM, respectively. nih.gov Notably, the inhibitory activity of compound 21 was slightly better than PF-8380 (IC50=2.80nM), a known potent ATX inhibitor. nih.gov In a human plasma assay, compound 21 showed higher potency (IC50=14.99nM) than the clinical ATX inhibitor GLPG1690 (IC50=242.00nM). nih.gov

Derivatives of 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole have been identified as novel, non-xanthine antagonists for the adenosine (B11128) A1 receptor. nih.gov These compounds have shown high affinity and substantial selectivity for this receptor subtype. nih.gov Further research into thiazole and thiadiazole analogues has led to the discovery of potent and selective adenosine receptor antagonists. researchgate.net For instance, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437, 8h ) exhibited a Ki value of 7 nM at the adenosine A1 receptor, while N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417, 8e ) had a Ki value of 82 nM at the adenosine A3 receptor. researchgate.net

Table 4: Specific Enzyme and Receptor Modulatory Activity of Thiazole Derivatives

| Compound/Derivative | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2-amino-4-thiazolyl derivatives | Renin | Inhibitor | Potent and selective inhibition of monkey renin. nih.gov | nih.gov |

| 20 (4-phenyl-thiazole derivative) | Autotaxin (ATX) | Inhibitor | IC50 = 2.99 nM in FS-3 assay. nih.gov | nih.gov |

| 21 (4-phenyl-thiazole derivative) | Autotaxin (ATX) | Inhibitor | IC50 = 2.19 nM in FS-3 assay; IC50 = 14.99 nM in human plasma. nih.gov | nih.gov |

| 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives | Adenosine A1 Receptor | Antagonist | High affinity and selectivity. nih.gov | nih.gov |

| LUF5437, 8h (N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide) | Adenosine A1 Receptor | Antagonist | Ki = 7 nM. researchgate.net | researchgate.net |

| LUF5417, 8e (N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide) | Adenosine A3 Receptor | Antagonist | Ki = 82 nM. researchgate.net | researchgate.net |

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. jrespharm.com A variety of 2-amino-4-phenylthiazole derivatives have been synthesized and evaluated for their ability to inhibit AChE in vitro.

In one study, a series of novel 2-amino-4-phenylthiazole derivatives were designed and synthesized. nih.gov Their inhibitory effects on AChE were measured using the Ellman spectrophotometry method. nih.gov The results indicated that most of the synthesized compounds exhibited some level of inhibitory activity against AChE. nih.gov Notably, compound 8a from this series was identified as the most potent inhibitor, with an IC50 value of 3.54 µM, which was found to be more effective than the standard drug rivastigmine (B141). nih.gov

Another study focused on N-acyl-4-phenylthiazole-2-amines and their AChE inhibitory potential. nih.gov These compounds were prepared from substituted 2-bromo-1-acetophenones through a three-step reaction. The in vitro evaluation using the Ellman method revealed that the target compounds possessed inhibitory activity against AChE. Among them, compound 8c was the most effective, with an IC50 value of 0.51 µM, surpassing the potency of both rivastigmine and Huperzine-A. nih.gov

Furthermore, research into thiazole-piperazine derivatives has shown promising results. academie-sciences.fr A series of 1,3-thiazole-piperazine derivatives were found to be highly effective AChE inhibitors with minimal activity against butyrylcholinesterase. academie-sciences.fr Specific derivatives, such as those with a 2-pyridyl (IC50 = 0.051 ± 0.002 μM) or a benzyl (B1604629) group (IC50 = 0.011 ± 0.001 μM), demonstrated significant potency, comparable to the standard drug donepezil (B133215) (IC50 = 0.054 ± 0.002 μM). academie-sciences.fr

The following table summarizes the acetylcholinesterase inhibitory activities of selected this compound derivatives and related compounds.

| Compound/Derivative | Target | IC50 Value | Reference |

| Compound 8a (2-amino-4-phenylthiazole derivative) | Acetylcholinesterase | 3.54 µM | nih.gov |

| Compound 8c (N-acyl-4-phenylthiazole-2-amine) | Acetylcholinesterase | 0.51 µM | nih.gov |

| 1,3-thiazole-piperazine derivative (R = 2-pyridyl) | Acetylcholinesterase | 0.051 ± 0.002 µM | academie-sciences.fr |

| 1,3-thiazole-piperazine derivative (R = benzyl) | Acetylcholinesterase | 0.011 ± 0.001 µM | academie-sciences.fr |

| Donepezil (Standard) | Acetylcholinesterase | 0.054 ± 0.002 µM | academie-sciences.fr |

Xanthine (B1682287) Oxidase Inhibition Studies

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. tandfonline.com Elevated levels of uric acid can lead to conditions like gout. tandfonline.com Consequently, the inhibition of XO is a key therapeutic target. nih.gov Several studies have investigated this compound derivatives as potential XO inhibitors.

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed as structural analogues of Febuxostat, a known non-purine XO inhibitor. researchgate.net These compounds were synthesized and evaluated for their in vitro XO inhibitory activity.

In a separate study, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and tested for their XO inhibitory potential. researchgate.net The in vitro results showed that derivatives with a fluoro group at the para position (5b , IC50 = 0.57 µM) and a chloro group (5c , IC50 = 0.91 µM) demonstrated excellent XO inhibitory activity. researchgate.net Enzyme kinetic studies revealed that compound 5b acts as a mixed-type inhibitor. researchgate.net

Another investigation focused on thiazole-5-carboxylic acid derivatives. researchgate.net A series of 22 compounds were rationally designed and synthesized. researchgate.net The majority of these compounds were active against the XO enzyme, with compound GK-20 being the most potent, exhibiting an IC50 value of 0.45 µM. researchgate.net Structure-activity relationship studies indicated that di-substituted compounds on Ring B were more potent than their mono-substituted counterparts, and para-substitution on Ring B was crucial for inhibitory potential. researchgate.net Kinetic studies showed these compounds to be mixed-type inhibitors. researchgate.net

The table below presents the xanthine oxidase inhibitory activities of selected thiazole derivatives.

| Compound/Derivative | Target | IC50 Value | Inhibition Type | Reference |

| 5b (2-benzamido-4-methylthiazole-5-carboxylic acid derivative) | Xanthine Oxidase | 0.57 µM | Mixed | researchgate.net |

| 5c (2-benzamido-4-methylthiazole-5-carboxylic acid derivative) | Xanthine Oxidase | 0.91 µM | N/A | researchgate.net |

| GK-20 (thiazole-5-carboxylic acid derivative) | Xanthine Oxidase | 0.45 µM | Mixed | researchgate.net |

| Compound 8 (2-phenylthiazole-4-carboxylic acid) | Xanthine Oxidase | 48.6 nM | N/A | nih.gov |

Antiparasitic and Antiviral Research

The broad biological activity of thiazole-containing compounds has prompted research into their potential as antiparasitic and antiviral agents. unl.ptnih.gov

In the realm of antiparasitic research, a high-throughput screen of a large compound library identified 2-(2-benzamido)ethyl-4-phenylthiazole (1) as an inhibitor of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov This lead compound was further optimized, leading to the synthesis of numerous analogues. nih.gov In vitro testing against T. brucei rhodesiense revealed that 44 of the synthesized derivatives were more potent than the original compound, with eight displaying IC50 values below 100 nM. nih.gov The most potent and selective analogue was the urea (B33335) derivative 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole (70) , which had an IC50 of 9 nM and a selectivity index greater than 18,000. nih.gov

In the area of antiviral research, 2-amino-4-phenylthiazole derivatives have been investigated as inhibitors of the HIV-1 nucleocapsid (NC) protein. nih.gov The NC protein is a highly conserved protein that plays a crucial role in viral replication, making it an attractive drug target. nih.gov Through a combination of molecular modeling, synthesis, and biophysical studies, researchers have designed and characterized efficient NC inhibitors with in vitro antiviral activity. nih.gov

The following tables summarize the in vitro antiparasitic and antiviral activities of specific this compound derivatives.

Antiparasitic Activity of this compound Derivatives against T. brucei rhodesiense

| Compound | R1 (Carbonyl Substituent) | R2 (4-Thiazolyl Aromatic Ring) | IC50 (nM) | Selectivity Index (SI) | Reference |

| 1 | Phenyl | Phenyl | <3600 | >1 | nih.gov |

| 70 | Piperidin-1-yl (Urea analogue) | 3-Fluorophenyl | 9 | >18,000 | nih.gov |

Future Perspectives and Research Gaps in 2 Benzylamino 4 Phenylthiazole Research

Development of Novel and Highly Efficient Synthetic Routes for 2-Benzylamino-4-phenylthiazole

The synthesis of 2-aminothiazole (B372263) derivatives, including this compound, has traditionally relied on the Hantzsch thiazole (B1198619) synthesis. This method involves the reaction of α-haloketones with thiourea (B124793) or its derivatives. While foundational, this approach often suffers from drawbacks such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric amounts of waste.

Future research must prioritize the development of more sustainable and efficient synthetic methodologies. Key areas for exploration include:

Catalytic Approaches: The development of metal- or organo-catalyzed reactions could offer milder conditions and improved atom economy. For instance, exploring transition-metal-catalyzed cross-coupling reactions to form the C-N or C-S bonds of the thiazole ring could provide a more flexible and efficient route.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) that combine several synthetic steps into a single operation would significantly enhance efficiency by reducing purification steps and solvent usage.

Microwave-Assisted and Flow Chemistry: The application of microwave irradiation and continuous flow chemistry can dramatically reduce reaction times, improve yields, and allow for safer and more scalable synthesis.

A significant research gap lies in the development of asymmetric syntheses to produce enantiomerically pure this compound analogs, which is crucial for studying stereoselective bioactivities.

Advanced Pharmacological Profiling and Comprehensive Target Validation

Initial pharmacological studies have hinted at the potential of this compound and its derivatives as antimicrobial, and anti-inflammatory agents. However, a comprehensive understanding of their pharmacological profile is still lacking.

Future research should focus on:

Broad-Spectrum Bioactivity Screening: Systematic screening against a wider array of biological targets, including various enzymes, receptors, and ion channels, is necessary to uncover novel therapeutic potentials.

In-depth Mechanism of Action (MoA) Studies: Once a promising activity is identified, rigorous MoA studies are essential. This includes identifying the specific molecular target(s) through techniques like affinity chromatography, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA).

Target Validation: Validating the identified targets is a critical step. This involves using genetic techniques like siRNA or CRISPR-Cas9 to knock down the proposed target and observing if the compound's effect is diminished.

A major gap is the lack of comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is vital for its development as a potential drug candidate.

Integration of Multi-omics Data for Deeper Mechanistic Understanding

To gain a holistic view of the cellular effects of this compound, future research should leverage multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics.

Key research directions include:

Transcriptomic Analysis (RNA-Seq): To understand how the compound alters gene expression profiles in treated cells.

Proteomic Analysis: To identify changes in protein expression and post-translational modifications, which can directly reveal the affected cellular pathways.

Metabolomic Analysis: To study the impact on cellular metabolism and identify key metabolic pathways modulated by the compound.

By integrating these datasets, researchers can construct comprehensive network models of the compound's mechanism of action, moving beyond a single-target perspective to a systems-level understanding. A significant gap exists in the application of these high-throughput technologies to the study of this compound.

Exploration of New Therapeutic Applications and Bioactivities for this compound

While initial studies have focused on specific areas, the chemical scaffold of this compound is versatile and holds promise for a wider range of therapeutic applications.

Future research should explore its potential in:

Neurodegenerative Diseases: Given the role of inflammation and oxidative stress in diseases like Alzheimer's and Parkinson's, the potential anti-inflammatory and antioxidant properties of this compound warrant investigation.

Metabolic Disorders: Some thiazole derivatives have shown activity against targets relevant to diabetes and obesity. Screening this compound in this context could be fruitful.

Antiviral Activity: The structural motifs present in this compound are found in some antiviral agents, suggesting that it could be a starting point for the development of new antiviral therapies.

A significant research gap is the limited number of studies exploring the bioactivities of this compound beyond its initially reported effects.

Application of Artificial Intelligence and Machine Learning in the Design and Discovery of New this compound Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These computational tools can accelerate the design and optimization of new drug candidates.

Future applications in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using AI to build predictive models that correlate structural features of this compound analogs with their biological activity. This can guide the synthesis of more potent and selective compounds.

De Novo Drug Design: Employing generative models to design novel molecules based on the this compound scaffold with desired pharmacological properties.

Virtual Screening: Using ML-based models to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target.

The primary research gap in this area is the lack of large, high-quality datasets on the bioactivities of this compound derivatives, which are essential for training robust AI/ML models.

Q & A

Q. What are the optimal synthetic routes for 2-Benzylamino-4-phenylthiazole, and how can reaction conditions be optimized for higher yields?

To synthesize this compound, a common approach involves condensation reactions between substituted benzaldehydes and thioamide precursors. For example, refluxing substituted benzaldehydes with thiourea derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) can yield thiazole cores . Optimization may include adjusting solvent polarity (e.g., switching to DMF for higher solubility) or using microwave-assisted synthesis to reduce reaction time. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiourea) can improve yields .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and thiazole ring carbons (δ 150–160 ppm) .

- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm) and N-H (3300–3200 cm) confirm the thiazole backbone and benzylamino substitution .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or IR data when characterizing thiazole derivatives?

Discrepancies often arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Reference Databases : Cross-check IR peaks with NIST Chemistry WebBook data for characteristic thiazole absorptions .

- Recrystallization : Purify compounds using gradient solvent systems (e.g., ethanol/water) to remove byproducts .

Q. What strategies are recommended for designing bioactivity assays to evaluate the pharmacological potential of this compound derivatives?

- Target Selection : Prioritize targets (e.g., kinases, GPCRs) based on structural similarity to known inhibitors. For example, benzothiazole analogs have shown activity against CDK1 and GSK3β .

- In Silico Docking : Use tools like AutoDock Vina to predict binding modes of this compound derivatives to active sites (e.g., ATP-binding pockets) .

- In Vitro Assays : Employ MTT assays for cytotoxicity screening (IC values) and enzymatic assays (e.g., fluorogenic substrates for protease inhibition) .

Q. How should researchers approach the synthesis of novel this compound analogs to explore structure-activity relationships?

- Scaffold Diversification : Introduce substituents (e.g., halogens, methoxy groups) at the 4-phenyl or benzylamino positions to modulate electronic effects. For instance, 4-fluorophenyl analogs enhance metabolic stability .

- Functional Group Interconversion : Convert the benzylamino group to acylated or sulfonylated derivatives to alter solubility and bioavailability .

- Parallel Synthesis : Use combinatorial libraries (e.g., Ugi reactions) to rapidly generate analogs for high-throughput screening .

Data Contradiction Analysis

Example : Conflicting NMR signals for the thiazole NH group may arise from solvent polarity or hydrogen bonding. Repetition in deuterated DMSO (polar aprotic solvent) vs. CDCl (nonpolar) can clarify proton exchange rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.